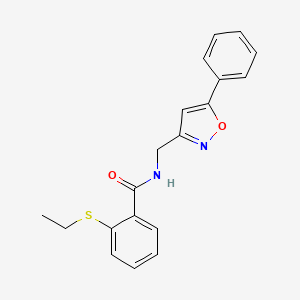

2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Description

2-(Ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a sulfur-containing ethylthio group at the 2-position of the benzene ring and a 5-phenylisoxazolemethyl substituent on the amide nitrogen. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to other benzamide derivatives with heterocyclic substituents (e.g., isoxazole, thiazole) .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-24-18-11-7-6-10-16(18)19(22)20-13-15-12-17(23-21-15)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKODIDNLBVBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoxazole ring, followed by the introduction of the ethylthio group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or isoxazole moieties, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Biological Activity

2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS No. 953224-68-5) is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific protein kinases, which are crucial for cell signaling pathways related to cancer proliferation and other diseases.

Biological Activities

Research has indicated several potential biological activities for this compound:

-

Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is still limited. Further investigations are needed to establish its spectrum of activity and mechanism against microbial targets.

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For example, it showed moderate inhibition against Bcr-Abl1 kinase in preliminary assays, which is significant given the role of this kinase in chronic myeloid leukemia .

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited varying degrees of activity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | HL-60 | 1.42 |

| 13 | OKP-GS | 4.56 |

These findings suggest that structural modifications can significantly influence biological activity .

Case Study 2: Kinase Selectivity Profiling

In another study focusing on kinase selectivity, the compound was tested against several receptor tyrosine kinases. The results were compared with known inhibitors like imatinib and sorafenib:

| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |

|---|---|---|

| Test Compounds | 24% | 16% |

| Imatinib | 58% | 81% |

| Sorafenib | 86% | 100% |

The data indicated that while the compound showed some inhibitory effects, they were lower than those observed with established drugs, highlighting the need for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.